Geranyl chloride
Overview
Description
Geranyl chloride, also known as trans-1-chloro-3,7-dimethyl-2,6-octadiene, is an organic compound with the molecular formula C10H17Cl. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a derivative of geraniol, a naturally occurring monoterpenoid and alcohol found in essential oils of various aromatic plants. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Geranyl chloride is derived from geraniol , a natural monoterpene alcohol found in essential oils of aromatic plants Geraniol has been shown to bind to GABA and glycine receptors , which play crucial roles in the nervous system.
Mode of Action
This compound arises from the Appel reaction by treating geraniol with triphenylphosphine and carbon tetrachloride . This suggests that this compound might interact with its targets in a similar manner to geraniol. Geraniol exhibits neuroprotective effects by binding to GABA and glycine receptors, inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, and regulating the expression of the nucleotide-binding oligomerization of NLRP3 inflammasome .
Biochemical Pathways
This compound, like geraniol, may affect various biochemical pathways. Geraniol is known to play a role in the biosynthesis of other terpenes such as myrcene and ocimene . It also participates in the biosynthesis pathway of many cannabinoids in the form of CBGA . These pathways and their downstream effects contribute to the diverse biological activities of geraniol and potentially this compound.
Pharmacokinetics
Geraniol has been shown to permeate directly from the bloodstream to the central nervous system following oral administration to rats . The absolute bioavailability values of oral formulations of geraniol were found to be high , suggesting that this compound might have similar ADME properties.
Result of Action
Geraniol, from which this compound is derived, has been shown to have anti-inflammatory, antioxidant, neuroprotective, and anticancer effects . It can inhibit Hep-G2 hepatic cell proliferation at a concentration as low as 5 μg/mL . These effects might be expected from this compound as well.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the low water solubility of geranyl acetate, a derivative of geraniol, facilitated its partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase . Similar environmental factors might influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Geranyl chloride plays a significant role in various biochemical reactions. It is known to undergo palladium-catalyzed cross-coupling reactions with aryl and alkenylgold (I) phosphanes to afford α-substitution products . This compound interacts with enzymes such as geranyl diphosphate synthase, which is involved in the biosynthesis of terpenes . This compound’s interaction with these enzymes facilitates the formation of various terpenoid compounds, which are essential in biological processes and industrial applications.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the synthesis of sterols and isoprenoids . This modulation can lead to changes in cellular functions, including alterations in membrane fluidity, protein prenylation, and cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes like geranyl diphosphate synthase, leading to the production of geranyl diphosphate . This compound can also undergo reactions that result in the formation of other terpenoid intermediates. Additionally, this compound can inhibit or activate specific enzymes, thereby influencing gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and modulate antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where specific dosages result in significant changes in biological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoids, which are vital for various cellular functions . This compound interacts with enzymes such as geranyl diphosphate synthase and farnesyl diphosphate synthase, influencing the production of key metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its distribution in the endoplasmic reticulum and mitochondria can affect protein prenylation and energy metabolism .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been found to localize in various cellular compartments, including the endoplasmic reticulum, mitochondria, and chloroplasts . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can participate in essential biochemical processes. This localization is vital for its role in the synthesis of terpenoids and other metabolites.
Preparation Methods
Geranyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of geraniol with thionyl chloride or phosphorus trichloride. The reaction typically takes place under reflux conditions, and the product is purified by distillation. Another method involves the Appel reaction, where geraniol is treated with triphenylphosphine and carbon tetrachloride to yield this compound .
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and purification to obtain the desired product.
Chemical Reactions Analysis
Geranyl chloride undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. For example, the reaction with sodium azide yields geranyl azide.
Oxidation Reactions: this compound can be oxidized to form geranyl aldehyde or geranic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can produce geraniol or other reduced derivatives using reducing agents like lithium aluminum hydride.
Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions with aryl and alkenylgold(I) phosphanes to afford α-substitution products.
Scientific Research Applications
Geranyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and agrochemicals. It is also employed in the preparation of complex natural products and intermediates.
Biology: this compound is used in the study of biological pathways and enzyme mechanisms. It serves as a substrate for enzymes involved in terpenoid biosynthesis and is used to investigate the role of terpenoids in biological systems.
Medicine: Research has shown that this compound and its derivatives possess antimicrobial, anti-inflammatory, and anticancer properties. These compounds are being explored for their potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: this compound is used in the production of fragrances, flavors, and cosmetics.
Comparison with Similar Compounds
Geranyl chloride is structurally similar to other monoterpenoid chlorides, such as neryl chloride and citronellyl chloride. it has unique properties and reactivity due to its specific molecular structure.
Neryl Chloride: Similar to this compound, neryl chloride is used in organic synthesis and has applications in the fragrance industry. it differs in the position of the double bonds, which affects its reactivity and chemical behavior.
Citronellyl Chloride: This compound is also used in the synthesis of fragrances and flavors. It has a different carbon skeleton compared to this compound, leading to variations in its chemical properties and applications.
This compound’s unique structure allows it to participate in specific reactions and form distinct products, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2E)-1-chloro-3,7-dimethylocta-2,6-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUCMCTKPXDIY-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCl)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063494, DTXSID301316702 | |
Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Geranyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5389-87-7, 4490-10-2 | |
Record name | Geranyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5389-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Geranyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,7-dimethylocta-2,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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